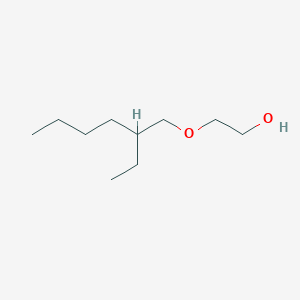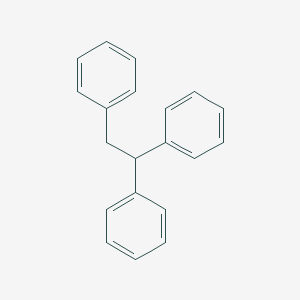
1,1,2-Triphenylethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Triphenylethane, also known as TPE, is a chemical compound that belongs to the class of triarylmethanes. It is a colorless crystalline solid that is insoluble in water but soluble in organic solvents. TPE has been extensively studied due to its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
作用机制
The mechanism of action of 1,1,2-Triphenylethane is not fully understood, but it is believed to act as a reversible inhibitor of enzymes that play a crucial role in the biosynthesis of various biomolecules such as lipids, proteins, and nucleic acids. 1,1,2-Triphenylethane is also known to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 1,1,2-Triphenylethane. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 1,1,2-Triphenylethane has also been reported to possess antimicrobial activity against various pathogenic bacteria and fungi. In addition, 1,1,2-Triphenylethane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the major advantages of using 1,1,2-Triphenylethane in laboratory experiments is its high purity and stability, which makes it easy to handle and store. 1,1,2-Triphenylethane is also readily available and relatively inexpensive compared to other organic compounds. However, 1,1,2-Triphenylethane has limited solubility in water, which can make it challenging to use in aqueous solutions. Additionally, 1,1,2-Triphenylethane can be toxic at high concentrations, which requires careful handling and disposal.
未来方向
There are several future directions for the research and development of 1,1,2-Triphenylethane. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1,1,2-Triphenylethane can also be used as a building block for the synthesis of new materials with unique properties, such as organic semiconductors and photovoltaic devices. Further research is needed to fully understand the mechanism of action of 1,1,2-Triphenylethane and its potential applications in various fields.
合成方法
The synthesis of 1,1,2-Triphenylethane can be achieved through several methods, including Friedel-Crafts alkylation, McMurry coupling, and oxidative coupling. The most commonly used method is the McMurry coupling reaction, which involves the use of titanium tetrachloride and reducing agents such as sodium or magnesium to produce 1,1,2-Triphenylethane.
科学研究应用
1,1,2-Triphenylethane has been widely used in scientific research due to its unique physical and chemical properties. It has been extensively studied for its applications in the field of materials science, where it is used as a building block for the synthesis of various organic materials, including liquid crystals, polymers, and dyes.
属性
CAS 编号 |
1520-42-9 |
|---|---|
产品名称 |
1,1,2-Triphenylethane |
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,2-diphenylethylbenzene |
InChI |
InChI=1S/C20H18/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI 键 |
KIIBETRYVBIAOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
其他 CAS 编号 |
1520-42-9 |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




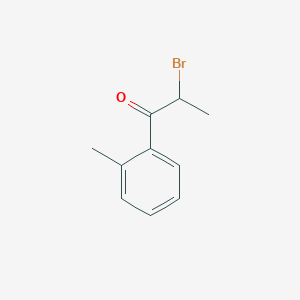
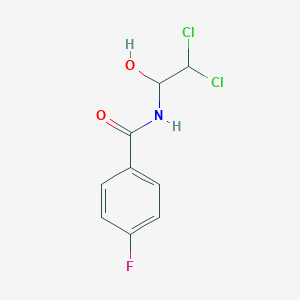

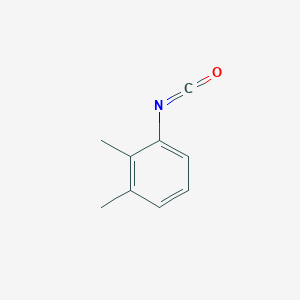
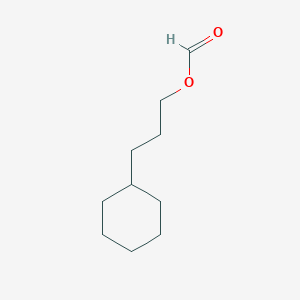

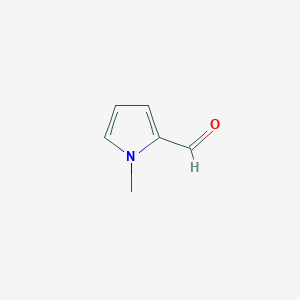

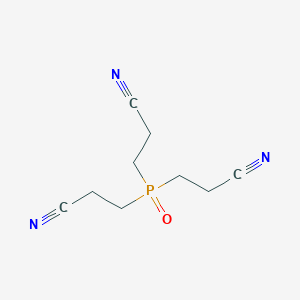
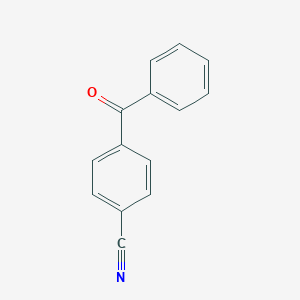
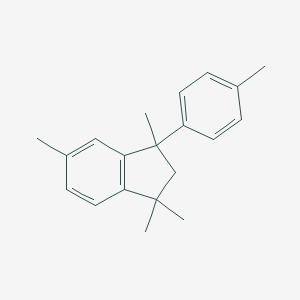
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
